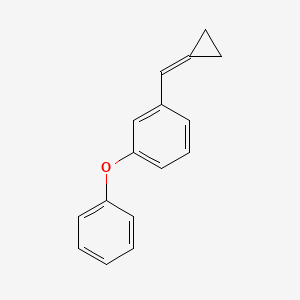
1-(Cyclopropylidenemethyl)-3-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylidenemethyl)-3-phenoxybenzene is an organic compound that features a cyclopropylidene group attached to a phenoxybenzene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylidenemethyl)-3-phenoxybenzene typically involves the reaction of cyclopropylidene intermediates with phenoxybenzene derivatives. One common method includes the use of cyclopropylidene precursors in the presence of a base to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and continuous flow reactors can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylidenemethyl)-3-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclopropylidene group to cyclopropane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenoxybenzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylidene ketones, while reduction can produce cyclopropane derivatives.
Scientific Research Applications
1-(Cyclopropylidenemethyl)-3-phenoxybenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(Cyclopropylidenemethyl)-3-phenoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropylidene group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Cyclopropylbenzene: Shares the cyclopropyl group but lacks the phenoxy substitution.
Phenoxybenzene: Contains the phenoxy group but does not have the cyclopropylidene moiety.
Cyclopropylidene derivatives: Compounds with similar cyclopropylidene structures but different substituents.
Uniqueness: 1-(Cyclopropylidenemethyl)-3-phenoxybenzene is unique due to the combination of the cyclopropylidene group and the phenoxybenzene structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and material science.
Properties
CAS No. |
577777-81-2 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(cyclopropylidenemethyl)-3-phenoxybenzene |
InChI |
InChI=1S/C16H14O/c1-2-6-15(7-3-1)17-16-8-4-5-14(12-16)11-13-9-10-13/h1-8,11-12H,9-10H2 |
InChI Key |
SFYJVDVNUWVXKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
![N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide](/img/structure/B14242779.png)
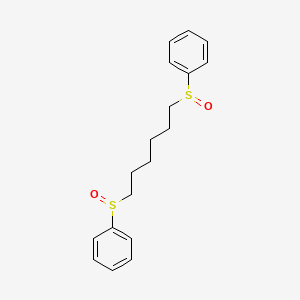
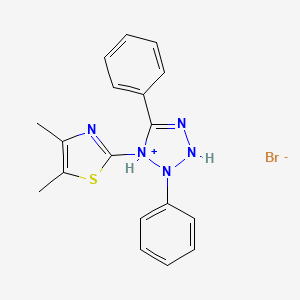


![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)
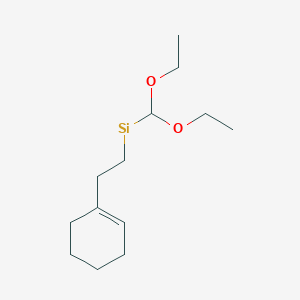
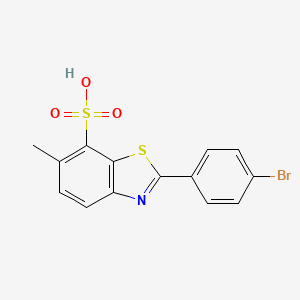
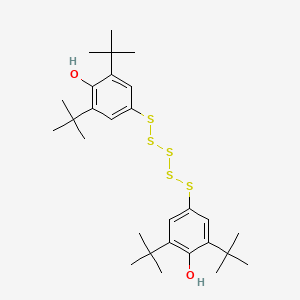
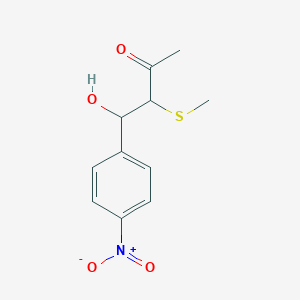
![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide](/img/structure/B14242827.png)
![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
